N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide
Description
This compound is a hydrazide derivative featuring a 2-chlorophenyl group attached via an E-configured methylidene bridge to a propanehydrazide backbone, which is further substituted with a 3,5-dimethyl-1H-pyrazol-4-yl moiety. The pyrazole ring, with its dimethyl substituents, contributes to steric bulk and may modulate solubility and binding affinity in biological systems .
Properties
Molecular Formula |
C15H17ClN4O |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C15H17ClN4O/c1-10-13(11(2)19-18-10)7-8-15(21)20-17-9-12-5-3-4-6-14(12)16/h3-6,9H,7-8H2,1-2H3,(H,18,19)(H,20,21)/b17-9+ |
InChI Key |
CNNREFZQNUNSJA-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide typically involves the condensation of 2-chlorobenzaldehyde with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Structural and Electronic Effects
- Chlorine vs.
- Pyrazole Modifications : The 3,5-dimethylpyrazole moiety (target compound) offers steric hindrance, whereas analogs with 5-oxo-4,5-dihydro groups (e.g., ) introduce polarity, affecting solubility and reactivity.
Physicochemical Properties
- Melting Points : Chlorinated derivatives (e.g., target compound, ) likely exhibit higher melting points (>170°C) due to strong intermolecular forces, whereas methoxy-substituted analogs () have lower melting points (~150–160°C) due to reduced packing efficiency.
- Lipophilicity : The logP value for the target compound is estimated to be ~2.5–3.0 (based on C₁₆H₁₈ClN₄O), making it more lipophilic than hydroxy- or methoxy-containing analogs .
Biological Activity
N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, structural characterization, and biological properties, including antibacterial and antiviral activities.
Synthesis and Structural Characterization
The compound was synthesized through a condensation reaction between 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide and 2-chlorobenzaldehyde. The reaction typically occurs under controlled conditions in solvents such as methanol. The resulting product can be characterized using various techniques:
- NMR Spectroscopy : The proton NMR spectrum reveals distinct signals corresponding to the different protons in the molecule, confirming the structure.
- IR Spectroscopy : Characteristic absorption bands are observed, particularly for N–H stretching around 3231 cm, indicating the presence of hydrazone functionality.
- UV-Vis Spectroscopy : The UV spectrum shows absorption maxima at 230 nm, 297 nm, and 366 nm, which are indicative of the electronic transitions within the compound.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of similar hydrazone derivatives. For instance, compounds with structural similarities exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 64 to 512 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Hydrazone A | 64 | S. aureus |
| Hydrazone B | 128 | E. coli |
| Hydrazone C | 512 | Pseudomonas aeruginosa |
Antiviral Activity
In addition to antibacterial properties, there is emerging evidence of antiviral activity. Compounds structurally related to this compound have shown promise in inhibiting viral replication. Notably, derivatives have been evaluated for their ability to increase intracellular levels of APOBEC3G, a protein that plays a crucial role in inhibiting viral replication .
Case Studies
- Antibacterial Efficacy : A study demonstrated that a series of hydrazone derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that increased hydrogen bonding interactions correlated with enhanced antibacterial potency .
- Antiviral Screening : In vitro studies on related compounds revealed their effectiveness against Hepatitis B virus (HBV). These studies involved evaluating the compounds' ability to inhibit HBV replication in cell cultures, showing significant reductions in viral load .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
